molecular formula C21H20O5 B1251932 xanthohumol C CAS No. 189299-05-6

xanthohumol C

Cat. No.: B1251932
CAS No.: 189299-05-6
M. Wt: 352.4 g/mol
InChI Key: CVMUWVCGBFJJFI-RMKNXTFCSA-N
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Comparison with Similar Compounds

Xanthohumol C is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its enhanced anti-cancer and anti-inflammatory properties compared to its analogues .

Biological Activity

Xanthohumol C (XNC), a minor prenylated flavonoid derived from hops (Humulus lupulus), has garnered attention due to its diverse biological activities, particularly in cancer treatment, neuroprotection, and anti-inflammatory effects. This article reviews the current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a prenyl side chain linked to a chroman-like chalcone framework. This structural configuration is essential for its biological activities, differentiating it from other flavonoids such as xanthohumol (XN).

Anticancer Activity

Numerous studies have documented the anticancer properties of XNC, particularly its ability to induce apoptosis in various cancer cell lines.

  • Induction of Apoptosis : XNC has been shown to induce apoptosis in canine leukemia and lymphoma cell lines (CLBL-1, CLB70, and GL-1) with IC50 values ranging from 0.5 to 8 μM. The compound primarily acts through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Cell Growth Inhibition : In studies involving human breast cancer cells (MCF-7), XNC exhibited significant antiproliferative effects compared to XN and other hop extracts. The inhibition of cell growth was attributed to endoplasmic reticulum (ER) stress and alterations in cell adhesion mechanisms .
  • Comparative Efficacy : While XNC demonstrated potent activity against certain cancer cell lines, its efficacy varied across different types. For instance, it was less effective than XN in some studies involving prostate and colon cancer cells .

Neuroprotective Effects

XNC has also been identified as a neuroprotective agent. Research indicates that it promotes neuroregeneration and protects neuronal cells from oxidative stress. For instance, a study highlighted its potential in enhancing neuronal precursor cell differentiation, suggesting applications in neurodegenerative diseases .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective effects, XNC exhibits anti-inflammatory activities. This includes the modulation of inflammatory pathways that could be beneficial in treating chronic inflammatory conditions.

Summary of Research Findings

The following table summarizes key findings regarding the biological activity of this compound:

Study Cell Line IC50 (μM) Mechanism Effect
CLBL-10.5 - 8Apoptosis via ROSCytotoxicity
MCF-7Not specifiedER StressGrowth inhibition
Neuronal precursorsNot specifiedNeuroprotectionDifferentiation enhancement

Case Studies

  • Canine Leukemia Study : A recent study demonstrated that XNC effectively reduced viability in canine leukemia cell lines through apoptosis induction mechanisms. The results indicated that combining XNC with existing therapies could enhance treatment outcomes for canine cancers .
  • Human Breast Cancer Study : In an investigation focusing on MCF-7 cells, researchers utilized quantitative proteomics to analyze the effects of XNC treatment, revealing significant changes in protein expression associated with cell cycle regulation and apoptosis .

Properties

CAS No.

189299-05-6

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H20O5/c1-21(2)11-10-15-17(26-21)12-18(25-3)19(20(15)24)16(23)9-6-13-4-7-14(22)8-5-13/h4-12,22,24H,1-3H3/b9-6+

InChI Key

CVMUWVCGBFJJFI-RMKNXTFCSA-N

SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C

Isomeric SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)C

Canonical SMILES

CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C

Synonyms

5''-hydroxy-6'',6''-dimethyldihydropyrano(2'',3''-b)-4,4'-dihydroxy-6'-methoxychalcone
xanthohumol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.